molecular formula C27H46O B14788911 (10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one

(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14788911
M. Wt: 386.7 g/mol
InChI Key: PESKGJQREUXSRR-QXFLYTSKSA-N
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Description

The compound "(10S,13R)-17-(1,5-dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one" features a steroidal cyclopenta[a]phenanthrene core with a ketone group at position 3 and a branched 1,5-dimethyl-hexyl substituent at position 16. Its stereochemistry (10S,13R) and hexadecahydro saturation distinguish it from simpler phenanthrene derivatives.

Properties

Molecular Formula

C27H46O

Molecular Weight

386.7 g/mol

IUPAC Name

(10S,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-20,22-25H,6-17H2,1-5H3/t19?,20?,22?,23?,24?,25?,26-,27+/m0/s1

InChI Key

PESKGJQREUXSRR-QXFLYTSKSA-N

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CCC4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

5alpha-Cholestanone can be synthesized through the oxidation of dihydrocholesterol using chromic anhydride in an acetic acid solution . This method is commonly employed in laboratory settings to obtain the compound in crystalline form.

Industrial Production Methods

In industrial settings, 5alpha-Cholestanone is produced by isolating it from cholesterol through the action of intestinal microorganisms . This method leverages the natural metabolic pathways to obtain the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

5alpha-Cholestanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

5alpha-Cholestanone exerts its effects through various molecular targets and pathways. One of the key enzymes involved is cholestenone 5alpha-reductase, which catalyzes the conversion of 5alpha-cholestan-3-one to cholest-4-en-3-one using NADP+ as a cofactor . This enzyme belongs to the family of oxidoreductases and plays a crucial role in steroid metabolism.

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural differences among analogues lie in the substituents at positions 3 and 17, as well as stereochemical configurations. Below is a comparative table:

Compound Name / Substituents Molecular Formula Molecular Weight Key Features Reference ID
(10S,13R)-17-(1,5-Dimethyl-hexyl)-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-3-one C27H44O 384.64 17-(branched alkyl), 3-ketone, 10S/13R stereochemistry N/A
(8R,9S,10S,13S,14S,17S)-17-(p-Tolyloxy)-10,13-dimethylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one C26H36O2 404.57 17-(p-tolyloxy), 3-ketone, demonstrated cross-coupling reactivity
(3S,8R,9S,10R,13S,14S)-3-Hydroxy-10,13-dimethyl-hexadecahydrocyclopenta[a]phenanthren-17-one C19H28O2 300.43 3-hydroxy, 17-ketone, reduced saturation
17-Acetyl-10,13-dimethyl-decahydrocyclopenta[a]phenanthren-3-one C21H28O2 312.45 17-acetyl, 3-ketone, industrial relevance (CAS 2625-60-7)
(5S,8R,9S,10S,13R,14S,17S)-13-{2-[(3,5-Difluorobenzyl)oxy]ethyl}-17-hydroxy-10-methylhexadecahydro-3H-cyclopenta[a]phenanthren-3-one C27H36F2O3 446.58 17-hydroxy, difluorobenzyl-ether chain, 7 stereocenters

Key Observations:

  • Substituent Effects : The 1,5-dimethyl-hexyl group in the target compound likely enhances lipophilicity compared to aryloxy (e.g., p-tolyloxy in ) or acetyl () groups. This could influence membrane permeability in biological systems or solubility in organic solvents.
  • Stereochemical Impact : The 10S/13R configuration may confer distinct conformational stability compared to analogues like the 17-acetyl derivative (), which lacks detailed stereochemical data.

Physicochemical Properties

Solubility and Stability
  • Target Compound : Predicted low water solubility due to high lipophilicity (branched alkyl chain). Comparable to 17-acetyl derivatives (logP ~5.52 for similar structures; ).
  • Hydroxy vs. Ketone Analogues : The 3-hydroxy analogue () shows higher aqueous solubility than ketone-bearing compounds, as hydroxyl groups engage in stronger hydrogen bonding .
  • Thermal Stability : Crystallographic data for ethylidene/methacryloyl oxime derivatives () suggest that bulky substituents enhance thermal stability via rigid packing.

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